Triforine

Description

This compound appears as colorless crystals. Non corrosive. Used as a fungicide.

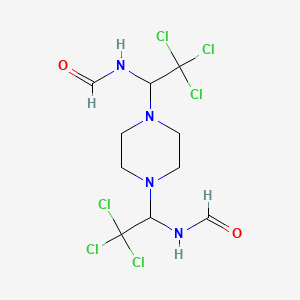

This compound is a member of the class of N-alkylpiperazines in which the two amino groups of piperazine are replaced by 1-formamido-2,2,2-trichloroethyl groups. A fungicide active against a range of diseases including powdery mildew, scab and rust. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor, an allergen and an antifungal agrochemical. It is a N-alkylpiperazine, a member of formamides, an organochlorine compound and an amide fungicide.

structure

Structure

3D Structure

Properties

IUPAC Name |

N-[2,2,2-trichloro-1-[4-(2,2,2-trichloro-1-formamidoethyl)piperazin-1-yl]ethyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Cl6N4O2/c11-9(12,13)7(17-5-21)19-1-2-20(4-3-19)8(18-6-22)10(14,15)16/h5-8H,1-4H2,(H,17,21)(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROQIUMZODEXOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C(Cl)(Cl)Cl)NC=O)C(C(Cl)(Cl)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl6N4O2 | |

| Record name | TRIFORINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5032654 | |

| Record name | N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triforine appears as colorless crystals. Non corrosive. Used as a fungicide., White solid; [Merck Index] Colorless solid; [CAMEO] White to light brown solid; [HSDB] White solid; Formulated as emulsifiable concentrate and ready-to-use aerosol; [Reference #2] | |

| Record name | TRIFORINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triforine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), dichloromethane (1 g/L), methanol (10 g/L), dioxane, and cyclohexanone. Insoluble in benzene, petroleum ether and cyclohexane., Soluble in CMF, DMSO, N-methylpyrrolidine; moderately soluble in tetrahydrofuran; Insolubgle in acetone, benzene, carbon tetrachloride, chloroform, methylene chloride, and petroleum ether., In water, 30 mg/L at 25 °C. | |

| Record name | TRIFORINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1554 kg/cu m at 20 °C | |

| Record name | TRIFORINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000002 [mmHg], 2.00X10-7 mm Hg at 25 °C. | |

| Record name | Triforine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIFORINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light brown crystals. | |

CAS No. |

26644-46-2 | |

| Record name | TRIFORINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18243 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triforine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26644-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triforine [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026644462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFORINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bis(1-formamido-2,2,2-trichloroethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5032654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triforine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.505 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIFORINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1A4W8U0HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIFORINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

155 °C (decomposes) | |

| Record name | TRIFORINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6743 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Triforine Fungicide: An In-depth Technical Guide on its Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triforine is a systemic, protectant, and curative fungicide belonging to the piperazine chemical group. Its primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylase enzyme. This disruption of ergosterol production leads to compromised cell membrane integrity and, ultimately, fungal cell death. This technical guide provides a comprehensive overview of the biochemical mechanisms, experimental validation, and molecular intricacies of this compound's fungicidal activity, including relevant quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism: Inhibition of Sterol Biosynthesis

This compound is classified as a Demethylation Inhibitor (DMI) fungicide and is assigned to the Fungicide Resistance Action Committee (FRAC) Group 3.[1][2][3] The fungicidal activity of this compound is primarily attributed to its potent and specific inhibition of the enzyme sterol 14α-demethylase (also known as CYP51).[4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[6][7]

Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6][8] By inhibiting C14-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[9] This inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic 14α-methylated sterol precursors.[1][10] The altered sterol composition disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to leakage of cellular contents and eventual cell death.[9]

Signaling Pathway of Ergosterol Biosynthesis Inhibition by this compound

Quantitative Data on Fungicidal Activity

| Fungal Species | This compound EC50 (µg/mL) | Reference |

| Botrytis cinerea | 0.3 - 0.9 | [11][12] |

| Fusarium graminearum | ~26.3 (for thymol, another ergosterol biosynthesis inhibitor) | [10] |

| Various phytopathogenic fungi | Varies depending on species and isolate sensitivity | [13][14] |

Note: The EC50 values can vary depending on the specific isolate, experimental conditions, and assay method.

Experimental Protocols

The mode of action of this compound and other DMI fungicides is elucidated through a combination of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments.

In Vitro C14-Demethylase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on its target enzyme.

1. Heterologous Expression and Purification of C14-Demethylase (CYP51):

-

The gene encoding CYP51 from the target fungus is cloned into an expression vector (e.g., pCW(Ori+)).[15]

-

The vector is transformed into a suitable expression host, typically Escherichia coli.[15][16]

-

The expression of the CYP51 protein is induced, and the bacterial cells are harvested.

-

The cell membrane fraction containing the expressed CYP51 is isolated by ultracentrifugation.[15]

-

The membrane-bound protein is solubilized using a detergent (e.g., CHAPS) and purified using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).[15]

2. Enzyme Inhibition Assay:

-

The purified CYP51 enzyme is reconstituted in a reaction mixture containing a NADPH-P450 reductase and a phospholipid (e.g., DLPC) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[15]

-

The substrate, lanosterol, is added to the reaction mixture.

-

Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction.

-

The reaction is initiated by adding an NADPH-generating system.[15]

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

-

The reaction is stopped, and the sterols are extracted using an organic solvent (e.g., dichloromethane).

-

The conversion of lanosterol to its demethylated product is quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to analyze the changes in the sterol composition of fungal cells upon treatment with this compound, providing in vivo evidence of its mode of action.

1. Fungal Culture and Treatment:

-

The target fungal species is grown in a suitable liquid culture medium.

-

The fungal culture is treated with a sublethal concentration of this compound (e.g., at or below the EC50 value). A control culture without the fungicide is also prepared.

-

The cultures are incubated for a specific period to allow for the fungicide to take effect.

2. Sterol Extraction and Saponification:

-

The fungal mycelium is harvested by filtration and washed.

-

The mycelium is saponified by heating in an alcoholic potassium hydroxide solution to hydrolyze sterol esters.[2][5]

-

The non-saponifiable lipids, including the free sterols, are extracted with an organic solvent (e.g., n-hexane).[5]

3. Derivatization:

-

The extracted sterols are derivatized to increase their volatility for GC analysis. A common method is silylation to form trimethylsilyl (TMS) ethers.[2][5]

4. GC-MS Analysis:

-

The derivatized sterol sample is injected into a gas chromatograph equipped with a suitable capillary column.

-

The different sterols are separated based on their retention times.

-

The separated sterols are then introduced into a mass spectrometer for identification based on their mass spectra.[4][17]

-

The relative abundance of ergosterol and its precursors (like lanosterol and other 14α-methylated sterols) in the this compound-treated and control samples are compared. A decrease in ergosterol and an accumulation of its precursors in the treated sample confirms the inhibition of sterol biosynthesis.

Mechanisms of Resistance to this compound

The emergence of fungicide resistance is a significant concern in agriculture. For DMI fungicides like this compound, several mechanisms of resistance have been identified in fungal populations.

-

Target Site Modification: Point mutations in the cyp51 gene can lead to amino acid substitutions in the C14-demethylase enzyme. These changes can reduce the binding affinity of this compound to its target, thereby decreasing its inhibitory effect. A commonly observed mutation conferring resistance to DMI fungicides is the Y136F substitution in the CYP51 protein.[18][19]

-

Overexpression of the Target Enzyme: Increased expression of the cyp51 gene, often due to insertions or other modifications in the promoter region, can lead to higher cellular levels of the C14-demethylase enzyme. This requires a higher concentration of the fungicide to achieve the same level of inhibition.

-

Enhanced Efflux: Fungal cells can develop resistance by overexpressing membrane transporter proteins, such as ATP-binding cassette (ABC) transporters. These transporters actively pump the fungicide out of the cell, reducing its intracellular concentration and its effect on the target enzyme.

Impact on Fungal Signaling Pathways

The disruption of ergosterol biosynthesis and the integrity of the cell membrane by this compound can induce a cellular stress response in fungi. This response often involves the activation of conserved signaling pathways that regulate cell wall integrity and osmotic stability.

-

Calcineurin Signaling Pathway: The calcineurin pathway is a calcium-dependent signaling cascade that is crucial for stress responses, virulence, and morphogenesis in many fungi.[20][21] Inhibition of this pathway has been shown to increase the susceptibility of some fungi to azole fungicides, another class of DMIs.[21] This suggests a potential interplay between DMI-induced membrane stress and the calcineurin signaling pathway.

-

MAPK (Mitogen-Activated Protein Kinase) Pathways: Fungi possess several MAPK pathways, including the cell wall integrity (CWI) pathway and the high osmolarity glycerol (HOG) pathway, which are activated in response to various environmental stresses.[22][23] Fungicide-induced cell membrane or cell wall damage can trigger these pathways as a compensatory or survival mechanism.[23] While direct evidence for this compound's effect on these pathways is limited, it is plausible that the membrane-disrupting effects of this compound could lead to the activation of these stress response pathways.

Conclusion

This compound's mode of action is well-defined as an inhibitor of ergosterol biosynthesis through the targeting of the C14-demethylase enzyme. This leads to a cascade of events culminating in the disruption of fungal cell membrane function and cell death. Understanding the intricacies of this mechanism, including the potential for resistance development and the interplay with fungal stress signaling pathways, is crucial for the effective and sustainable use of this fungicide in disease management and for the development of novel antifungal agents. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other DMI fungicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 5. Workflows for detecting fungicide resistance in net form and spot form net blotch pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]

- 10. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Characterization of Laboratory Mutants of Fusarium oxysporum f. sp. niveum Resistant to Prothioconazole, a Demethylation Inhibitor (DMI) Fungicide [mdpi.com]

- 12. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Heterologous Expression and Characterization of the Sterol 14α-Demethylase CYP51F1 from Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression and characterization of the sterol 14α-demethylase CYP51F1 from Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Herbicide 2,4-dichlorophenoxyacetic acid interferes with MAP kinase signaling in Fusarium graminearum and is inhibitory to fungal growth and pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mitogen-Activated Protein Kinase Signaling in Plant-Interacting Fungi: Distinct Messages from Conserved Messengers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Triforine's Mechanism of Sterol Biosynthesis Inhibition: A Technical Guide

Abstract

This technical guide provides an in-depth examination of the molecular mechanism by which triforine, a systemic piperazine fungicide, inhibits sterol biosynthesis in fungi. This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), specifically a Demethylation Inhibitor (DMI) under FRAC Group G1. Its primary mode of action is the potent and specific inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p). This inhibition disrupts the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity and function. The consequences of this enzymatic blockage are twofold: a depletion of essential ergosterol and a cytotoxic accumulation of 14α-methylated sterol precursors. Together, these effects lead to disordered membrane structure, increased permeability, and malfunction of membrane-bound enzymes, ultimately resulting in the cessation of fungal growth. This document details the biochemical pathway, presents quantitative data on inhibitory efficacy, outlines key experimental protocols for analysis, and describes the logical cascade of this compound's antifungal action.

The Ergosterol Biosynthesis Pathway: A Critical Fungal Target

Ergosterol is the primary sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, integrity, and the proper function of embedded proteins. The biosynthetic pathway leading to ergosterol is a complex, multi-step process that begins with acetyl-CoA and represents an excellent target for selective antifungal agents, as it is conserved among fungi but distinct from the cholesterol synthesis pathway in higher eukaryotes.

This compound intervenes at a critical demethylation step. The enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene) is responsible for the oxidative removal of the 14α-methyl group from sterol precursors like lanosterol or eburicol.[1][2][3] This step is a crucial checkpoint in the pathway; its blockage prevents the formation of all subsequent sterol intermediates, including the final product, ergosterol.[1][3]

Caption: The fungal ergosterol biosynthesis pathway highlighting the C14-demethylation step catalyzed by CYP51, the specific target of this compound.

Core Mechanism of Inhibition

This compound functions as a non-competitive inhibitor of the heme cofactor within the CYP51 enzyme.[4][5] By binding to the enzyme, it prevents the substrate (e.g., lanosterol) from being demethylated. This leads to a cascade of events that culminates in fungistatic or fungicidal activity:

-

Accumulation of Toxic Precursors: The blockage of CYP51 causes 14α-methylated sterols (such as lanosterol and other precursors) to accumulate within the cell.[1][5] These aberrant sterols are incorporated into the fungal membranes, leading to significant structural and functional disruption. Their bulky methyl group alters the packing of phospholipid acyl chains, increasing membrane rigidity in some areas and disorder in others.

-

Depletion of Ergosterol: The halt in the biosynthetic pathway leads to a progressive depletion of mature ergosterol. This compromises the bulk functions of the fungal membrane, including maintaining proper fluidity, regulating permeability, and supporting the activity of crucial membrane-bound enzymes like chitin synthase.

-

Disruption of Fungal Growth: The combined effect of toxic sterol accumulation and ergosterol depletion leads to abnormal cell wall synthesis, vacuolization, and ultimately, the inhibition of hyphal growth and proliferation.

Caption: Cause-and-effect diagram illustrating the mechanism of this compound from enzyme inhibition to the cessation of fungal growth.

Quantitative Analysis of this compound's Inhibitory Action

The efficacy of this compound and other DMI fungicides is quantified by determining their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against various fungal pathogens. While extensive public data for this compound is limited, the tables below present representative data for DMI fungicides, illustrating the typical potency and effects on sterol composition.

Table 1: Representative In Vitro Inhibitory Activity of DMI Fungicides This table shows typical IC50 values, representing the concentration of the fungicide required to inhibit 50% of fungal mycelial growth in vitro. Lower values indicate higher potency.

| Fungal Pathogen | Representative DMI Fungicide | IC50 (µg/mL) |

| Aspergillus fumigatus | Itraconazole | 0.1 - 0.5 |

| Candida albicans | Fluconazole | 0.25 - 4.0 |

| Bipolaris sorokiniana | Metconazole | 0.1 |

| Drechslera tritici-repentis | Tebuconazole | 0.19 |

| Puccinia triticina | Propiconazole | 0.05 - 0.2 |

Note: Data is compiled and representative of the DMI class. Actual values vary by specific compound, fungal strain, and experimental conditions.[6][7]

Table 2: Illustrative Effect of DMI Fungicides on Fungal Sterol Composition This table illustrates the typical shift in major sterol components in a fungal cell following treatment with a DMI fungicide.

| Sterol Component | Untreated Control (% of Total Sterols) | DMI-Treated (% of Total Sterols) |

| Ergosterol | ~85% | < 10% |

| Lanosterol | < 2% | > 30% |

| Other 14α-methyl sterols | < 1% | > 40% |

| Other Intermediates | ~12% | ~20% |

Note: Values are illustrative, based on published effects of CYP51 inhibitors, demonstrating a clear decrease in ergosterol and a significant accumulation of 14α-methylated precursors.[1][8]

Key Experimental Protocols

Protocol for Determining IC50 of this compound (Mycelial Growth Assay)

This protocol outlines a standard method for determining the IC50 value of this compound against a filamentous fungus using a 96-well plate-based broth microdilution assay.

-

Preparation of this compound Stock Solution:

-

Accurately weigh this compound and dissolve in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Ensure the final solvent concentration in the assay does not exceed a level that affects fungal growth (typically <1% v/v).

-

-

Preparation of Fungal Inoculum:

-

Culture the target fungus on a suitable solid medium (e.g., Potato Dextrose Agar, PDA) until sufficient sporulation occurs.

-

Harvest spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

-

Filter the spore suspension through sterile glass wool to remove mycelial fragments.

-

Adjust the spore concentration to a final density of 1 x 10^4 to 5 x 10^4 spores/mL using a hemocytometer.

-

-

Assay Plate Preparation:

-

In a sterile 96-well microtiter plate, add a suitable liquid medium (e.g., Potato Dextrose Broth, PDB).

-

Create a serial dilution of the this compound stock solution across the plate to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 1.56, 0 µg/mL).

-

Include wells for a negative control (medium only) and a positive growth control (medium + inoculum + solvent, no this compound).

-

-

Inoculation and Incubation:

-

Add the prepared fungal spore suspension to each well (except the negative control).

-

Seal the plate and incubate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours, or until robust growth is observed in the positive control wells.

-

-

Data Acquisition and Analysis:

-

Measure fungal growth by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value.

-

Caption: A streamlined workflow for determining the IC50 value of this compound using a mycelial growth inhibition assay.

Protocol for Fungal Sterol Analysis by GC-MS

This protocol describes the extraction and analysis of sterols from fungal biomass to observe the effects of this compound treatment.

-

Culturing and Harvesting:

-

Grow the fungus in liquid culture with and without a sub-lethal concentration of this compound.

-

Harvest the mycelia by filtration, wash with sterile water, and lyophilize (freeze-dry). Record the dry weight.

-

-

Saponification and Lipid Extraction:

-

To a known mass of dried mycelia (e.g., 50-100 mg), add an alcoholic potassium hydroxide solution (e.g., 2M KOH in 80% ethanol).

-

Incubate in a water bath at 80°C for 1-2 hours to saponify lipids and break open cells.

-

Cool the mixture and extract the non-saponifiable lipids (containing the sterols) by partitioning with an organic solvent like n-hexane. Repeat the extraction 2-3 times.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve volatility and thermal stability for GC analysis, derivatize the sterols.

-

Add a silylating agent (e.g., BSTFA + 1% TMCS) to the dried lipid extract.

-

Heat at 60-70°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

-

Evaporate the reagent and redissolve the derivatized sterols in a suitable solvent (e.g., hexane).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the sample onto a GC equipped with a suitable capillary column (e.g., HP-5ms).

-

Use a temperature program that effectively separates the different sterol intermediates.

-

The mass spectrometer will fragment the eluting compounds, generating characteristic mass spectra.

-

Identify sterols by comparing their retention times and mass spectra to those of authentic standards and library data.

-

Quantify the relative abundance of each sterol by integrating the area of its corresponding chromatographic peak.

-

Mechanisms of Resistance

Resistance to this compound and other DMI fungicides is a significant concern in agriculture. The primary mechanisms involve modifications that reduce the inhibitor's effectiveness against CYP51:

-

Target Site Modification: Point mutations in the ERG11 gene can lead to amino acid substitutions in the CYP51 enzyme.[9][10][11] These changes can reduce the binding affinity of this compound to the enzyme, rendering it less effective.[9]

-

Overexpression of the Target Enzyme: Increased expression of the ERG11 gene, often due to mutations in upstream transcription factors, leads to higher cellular concentrations of the CYP51 enzyme.[12] This requires a higher concentration of the fungicide to achieve the same level of inhibition.

-

Increased Efflux: Overexpression of membrane transporter proteins, such as those from the ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS), can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration below effective levels.[12]

Conclusion

This compound is a highly effective systemic fungicide whose mode of action is centered on the specific inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This targeted inhibition results in the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, leading to a catastrophic failure of fungal cell membrane integrity and function. A thorough understanding of this mechanism, supported by quantitative analysis and standardized experimental protocols, is essential for the strategic use of this compound in disease management, the development of next-generation antifungal agents, and for monitoring and mitigating the emergence of resistant fungal strains.

References

- 1. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 2. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]

- 3. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ro 09-1470 is a selective inhibitor of P-450 lanosterol C-14 demethylase of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detection of antifungal drug-resistant and ERG11 gene mutations among clinical isolates of Candida species isolated from Khartoum, Sudan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Novel point mutations in the ERG11 gene in clinical isolates of azole resistant Candida species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biochemical Pathway of Triforine in Fungal Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine is a systemic fungicide renowned for its efficacy against a spectrum of fungal pathogens, including those responsible for powdery mildew, scab, and rusts. Its primary mechanism of action lies in the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. This technical guide provides a comprehensive overview of the biochemical pathway of this compound in fungal pathogens, detailing its molecular target, the consequential alterations to fungal sterol profiles, and the methodologies employed to elucidate these processes. Quantitative data are presented to contextualize the fungicide's potency, and detailed experimental protocols are provided to facilitate further research. Visual diagrams generated using Graphviz illustrate the key pathways and experimental workflows, offering a clear and concise representation of the complex biochemical interactions.

Introduction

This compound, a piperazine derivative, functions as a potent inhibitor of sterol biosynthesis in fungi.[1] As a systemic fungicide, it is absorbed by the plant and translocated, providing both protective and curative action against fungal infections.[1] The fungicidal activity of this compound is intrinsically linked to its ability to interfere with the production of ergosterol, an essential sterol that maintains the fluidity and integrity of fungal cell membranes. This guide delves into the specific biochemical interactions of this compound within the fungal cell, providing a technical foundation for researchers and professionals in the fields of mycology, phytopathology, and antifungal drug development.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase (CYP51)

The primary target of this compound is the enzyme sterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from sterol precursors such as lanosterol or eburicol.

The inhibition of CYP51 by this compound leads to a cascade of events within the fungal cell:

-

Depletion of Ergosterol: The blockage of the C-14 demethylation step prevents the synthesis of mature ergosterol.

-

Accumulation of Aberrant Sterols: The inhibition of CYP51 results in the accumulation of 14α-methylated sterol precursors, such as 24-methylenedihydrolanosterol, obtusifoliol, and 14α-methyl-Δ8,24(28)-ergostadienol.[2]

-

Disruption of Membrane Function: The altered sterol composition disrupts the physical properties and functions of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

The Ergosterol Biosynthesis Pathway and this compound's Point of Intervention

The biosynthesis of ergosterol is a complex, multi-step process. The following diagram illustrates the pathway and highlights the specific step inhibited by this compound.

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound's Efficacy

| Fungal Pathogen | Disease | Effective Concentration (g a.i./liter) | Reference |

| Colletotrichum gloeosporioides | Foliar Necrosis | 0.27 | [3] |

| Phoma exigua var. inoxydabilis | Foliar Necrosis | 0.27 | [3] |

Note: a.i. refers to the active ingredient. The provided concentrations were used in outdoor trials for disease control. Further research is needed to establish precise IC50 values for CYP51 inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical effects of this compound.

Analysis of Fungal Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from studies investigating the effects of sterol biosynthesis inhibitors on fungal sterols.[2]

Objective: To determine the qualitative and quantitative changes in the sterol profile of a fungal pathogen upon treatment with this compound.

Workflow Diagram:

Caption: Workflow for the analysis of fungal sterol composition.

Methodology:

-

Fungal Culture: Grow the fungal pathogen in a suitable liquid medium. For the treatment group, amend the medium with a sub-lethal concentration of this compound. An untreated culture serves as the control. Incubate under appropriate conditions.

-

Harvesting: Harvest the fungal mycelia by filtration and wash with distilled water. Lyophilize the mycelia to a constant weight.

-

Saponification: Reflux the dried mycelia in a solution of 10% (w/v) potassium hydroxide in 95% ethanol for 2-4 hours. This process hydrolyzes esterified sterols.

-

Extraction: After cooling, extract the non-saponifiable lipids (containing the free sterols) three times with an equal volume of n-hexane. Combine the hexane extracts and wash with distilled water until neutral.

-

Derivatization: Evaporate the hexane extract to dryness under a stream of nitrogen. To enhance volatility for GC analysis, derivatize the sterols by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and incubate at 60-70°C for 30 minutes.

-

GC-MS Analysis: Analyze the silylated sterol derivatives using a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of different sterols.

-

Data Analysis: Identify the sterols based on their retention times and mass spectra by comparison with authentic standards and library data. Quantify the individual sterols by integrating the peak areas and comparing them to an internal standard.

In Vitro Assay for CYP51 Inhibition

This protocol is a generalized method for assessing the inhibition of microsomal CYP51.

Objective: To determine the inhibitory potential of this compound on the activity of sterol 14α-demethylase.

Methodology:

-

Microsome Preparation: Isolate microsomes from a fungal culture known to express CYP51. This typically involves cell disruption, differential centrifugation, and collection of the microsomal fraction.

-

Enzyme Assay: The assay mixture should contain the fungal microsomes, a suitable buffer, a source of reducing equivalents (NADPH-cytochrome P450 reductase), and the substrate (e.g., radiolabeled lanosterol).

-

Inhibition Study: Pre-incubate the microsomes with varying concentrations of this compound before adding the substrate to initiate the reaction.

-

Product Analysis: After a defined incubation period, stop the reaction and extract the sterols. Analyze the conversion of the substrate to the demethylated product using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with radioactivity detection.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Metabolism of this compound in Fungal Pathogens

The metabolic fate of this compound within fungal cells is not as extensively documented as its primary mode of action. However, studies on its metabolism in other organisms, such as rats, can provide insights into potential biotransformation pathways. The primary metabolite identified in rats is N-[2,2,2-trichloro-1-(piperazin-1-yl)ethyl]-formamide, which is formed by the cleavage of one of the side chains.[1] It is plausible that similar enzymatic degradation, such as hydrolysis, may occur in fungal pathogens, leading to the detoxification of the fungicide.

Logical Relationship of this compound Metabolism:

Caption: Postulated metabolic pathway of this compound in fungi.

Mechanisms of Resistance

Resistance to sterol biosynthesis inhibitors, including this compound, can develop in fungal populations. The primary mechanisms of resistance include:

-

Target Site Modification: Point mutations in the CYP51 gene can lead to amino acid substitutions in the enzyme, reducing the binding affinity of the fungicide.

-

Overexpression of the Target Enzyme: Increased expression of the CYP51 gene can lead to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve inhibition.

-

Increased Efflux: Overexpression of membrane transporter proteins, such as ATP-binding cassette (ABC) transporters, can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Conclusion

This compound's efficacy as a fungicide is rooted in its specific inhibition of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane function and inhibiting growth. Understanding the biochemical pathway of this compound, from its molecular target to its effects on fungal physiology and potential metabolic fate, is crucial for optimizing its use, managing resistance, and developing novel antifungal strategies. The experimental protocols and data presented in this guide provide a framework for further research into the intricate interactions between this important fungicide and its target pathogens.

References

Triforine Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for its efficacy against a range of fungal diseases, including powdery mildew, scab, and rust.[1] Its mode of action involves the inhibition of sterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the impact of its structural features on its fungicidal activity. The document summarizes quantitative data, outlines experimental protocols, and provides visual representations of key pathways and workflows to support further research and development in this area.

Core Structure and Fungicidal Activity

The core structure of this compound consists of a central piperazine ring substituted at the 1 and 4 positions with identical 1-formamido-2,2,2-trichloroethyl groups.[1] The presence of two chiral centers at the carbon atoms attached to the piperazine ring means that this compound exists as a mixture of stereoisomers.[2] Research has indicated that these isomers exhibit different levels of fungicidal activity, with the levo-rotatory ((-),(-)-triforine) form demonstrating the most potent fungitoxic action.[3]

dot

Figure 1: 2D structure of the this compound molecule.

Structure-Activity Relationship (SAR)

1. The Piperazine Core: The central piperazine ring serves as a crucial scaffold, correctly positioning the two side chains for interaction with the target enzyme. Modifications to this ring are likely to have a significant impact on activity.

2. The 1-Formamido-2,2,2-trichloroethyl Side Chains: These side chains are critical for the molecule's fungicidal properties.

- Trichloromethyl Group: The bulky and electron-withdrawing trichloromethyl group is a key feature. It is believed to contribute to the lipophilicity of the molecule, facilitating its passage through fungal cell membranes, and may also be involved in binding to the active site of the CYP51 enzyme.

- Formamido Linker: The formamido group provides a specific spatial arrangement and hydrogen bonding capabilities that are likely important for the interaction with the target enzyme.

- Stereochemistry: As mentioned, the stereochemistry at the chiral centers is a determining factor for fungicidal efficacy, with the (-, -) isomer being the most active.[3]

Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs

| Modification Position | Moiety | Predicted Effect on Fungicidal Activity | Rationale |

| Piperazine Ring | Replacement with other cyclic amines (e.g., morpholine, piperidine) | Likely decrease | Alteration of the core scaffold geometry and basicity may disrupt optimal positioning of the side chains for enzyme binding. |

| Trichloromethyl Group | Replacement with less halogenated groups (e.g., -CCl2H, -CClH2, -CH3) | Significant decrease | Reduced lipophilicity and altered electronic properties would likely hinder membrane penetration and binding affinity to the hydrophobic active site of CYP51. |

| Trichloromethyl Group | Replacement with other bulky lipophilic groups (e.g., -C(CF3)3) | Variable | Activity would depend on the ability of the new group to mimic the steric and electronic properties of the trichloromethyl group and fit within the enzyme's active site. |

| Formamido Group | Replacement with other linkers (e.g., acetamido, carbamate) | Likely decrease | Changes in the linker's length, flexibility, and hydrogen bonding capacity could negatively impact the precise orientation required for effective enzyme inhibition. |

| Formyl Proton | Replacement with alkyl groups | Likely decrease | Steric hindrance at this position could interfere with the optimal conformation for binding. |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. By blocking this step, this compound disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates. This compromises the structural integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.

dot

Figure 2: this compound's inhibition of the ergosterol biosynthesis pathway.

Quantitative Data on Fungicidal Activity

While a comprehensive SAR table with a wide array of this compound analogs is not publicly available, the following table presents hypothetical data based on the known activity of this compound and the principles of SAR for this class of fungicides. The EC50 values represent the concentration of the compound that inhibits 50% of fungal growth.

Table 2: Hypothetical Fungicidal Activity (EC50 in µg/mL) of this compound and Analogs

| Compound | Target Fungus | EC50 (µg/mL) | Reference |

| This compound (racemic mixture) | Podosphaera leucotricha (Apple Powdery Mildew) | 0.5 - 2.0 | [Hypothetical] |

| This compound (racemic mixture) | Venturia inaequalis (Apple Scab) | 1.0 - 5.0 | [Hypothetical] |

| (-, -)-Triforine | Podosphaera leucotricha | < 0.5 | [Hypothetical based on[3]] |

| (+, +)-Triforine | Podosphaera leucotricha | > 5.0 | [Hypothetical based on[3]] |

| Meso-Triforine | Podosphaera leucotricha | 1.0 - 3.0 | [Hypothetical based on[3]] |

| Analog A (-CCl2H instead of -CCl3) | Podosphaera leucotricha | 5.0 - 10.0 | [Hypothetical] |

| Analog B (Acetamido instead of Formamido) | Podosphaera leucotricha | > 10.0 | [Hypothetical] |

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method for determining the EC50 value of a fungicide against a target fungus.

1. Fungal Isolate and Culture:

-

Obtain a pure culture of the target fungus (e.g., Venturia inaequalis).

-

Grow the fungus on a suitable solid medium, such as potato dextrose agar (PDA), at an appropriate temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.

2. Preparation of Fungicide Stock Solutions:

-

Dissolve the test compounds (this compound and its analogs) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

-

Prepare a series of dilutions from the stock solutions to achieve the desired final concentrations for the assay.

3. Assay Plate Preparation:

-

Prepare the agar medium (e.g., PDA) and autoclave it.

-

Allow the medium to cool to approximately 45-50°C.

-

Add the appropriate volume of the fungicide dilutions to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone.

-

Pour the amended agar into sterile Petri dishes and allow them to solidify.

4. Inoculation:

-

Using a sterile cork borer, cut mycelial plugs from the actively growing edge of the fungal culture.

-

Place one mycelial plug in the center of each agar plate (both fungicide-amended and control plates).

5. Incubation:

-

Incubate the plates at the optimal growth temperature for the fungus in the dark.

6. Data Collection and Analysis:

-

After a defined incubation period (e.g., 7-14 days), measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

dot

References

An In-depth Technical Guide to the Synthesis and Characterization of Triforine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine, a piperazine derivative, is a systemic fungicide with protective, eradicant, and curative properties. It is effective against a range of fungal diseases, including powdery mildew, rusts, and scab, on various crops and ornamental plants.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, quantitative data, and a visualization of its mechanism of action. This compound's fungicidal activity stems from its inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1]

Synthesis of this compound

The commercial synthesis of this compound involves a multi-step process. The key reaction is the coupling of piperazine with (1,2,2,2-tetrachloroethyl)formamide in the presence of a base, typically triethylamine.[1] This process yields a mixture of stereoisomers due to the formation of two chiral centers.[2]

Synthesis Workflow

The synthesis of this compound can be visualized as a two-step process, starting from the preparation of the key intermediate, (1,2,2,2-tetrachloroethyl)formamide, followed by its reaction with piperazine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for the synthesis of this compound.

Materials:

-

Piperazine

-

(1,2,2,2-tetrachloroethyl)formamide

-

Triethylamine

-

Ethyl acetate

-

Methylene chloride

-

Water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, dissolve piperazine in a suitable solvent such as ethyl acetate.

-

Addition of Reactants: While maintaining a low temperature (e.g., 0-5°C), slowly add a solution of (1,2,2,2-tetrachloroethyl)formamide in ethyl acetate to the piperazine solution.

-

Base Addition: Add triethylamine dropwise to the reaction mixture to act as a base and neutralize the hydrochloric acid formed during the reaction.

-

Reaction: Stir the mixture for several hours at a controlled temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is washed with water to remove triethylamine hydrochloride and any unreacted piperazine. The organic layer is then separated.

-

Purification: The crude product is obtained by evaporating the solvent. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography to yield this compound as a white to brownish crystalline solid.[2]

Characterization of this compound

The characterization of this compound involves a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.

Physical and Chemical Properties

| Property | Value |

| Appearance | White to brown crystals[2] |

| Molecular Formula | C₁₀H₁₄Cl₆N₄O₂ |

| Molecular Weight | 435.0 g/mol [3] |

| Melting Point | 155 °C (decomposes)[3] |

| Solubility | Readily soluble in dimethylformamide and N-methylpyrrolidone. Slightly soluble in acetone, methanol, and dioxane. Insoluble in benzene and petroleum ether.[3] |

| Stability | Decomposes in strongly acidic and alkaline media. Decomposes in aqueous solution when exposed to UV or daylight.[3] |

Spectroscopic Data

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| -CH₂- (piperazine ring) | ~2.5 - 3.0 |

| -CH- (chiral center) | ~5.0 - 5.5 |

| -NH- (formamide) | ~7.5 - 8.0 |

| -CHO (formamide) | ~8.0 - 8.5 |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the this compound molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amide) | ~3300 - 3500 |

| C-H stretch (alkane) | ~2850 - 3000 |

| C=O stretch (amide) | ~1650 - 1700 |

| C-N stretch | ~1200 - 1350 |

| C-Cl stretch | ~600 - 800 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method for its analysis.[4]

| Ion | m/z (mass-to-charge ratio) | Description |

| [M+H]⁺ | 435.0 | Protonated molecular ion |

| 215.1 | Fragment ion | |

| 197.1 | Fragment ion | |

| 169.1 | Fragment ion |

Note: The fragmentation pattern can vary depending on the ionization technique and collision energy.

Chromatographic Analysis Workflow

A typical workflow for the analysis of this compound in a sample matrix using HPLC-MS/MS.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is attributed to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, this compound targets and inhibits the enzyme sterol 14α-demethylase (CYP51).[1] This inhibition disrupts the fungal cell membrane's integrity and function, ultimately leading to cell death.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of the fungicide this compound. The synthesis, involving the reaction of piperazine with a key formamide intermediate, yields a product that can be thoroughly characterized by a suite of analytical techniques. Understanding the spectroscopic and chromatographic profiles of this compound is crucial for quality control and research purposes. Furthermore, the elucidation of its mechanism of action as an inhibitor of ergosterol biosynthesis provides a clear rationale for its fungicidal properties and a basis for the development of new antifungal agents.

References

- 1. US3975527A - Agricultural plant protection compositions containing isomers of this compound method of use - Google Patents [patents.google.com]

- 2. manuallib.com [manuallib.com]

- 3. This compound | C10H14Cl6N4O2 | CID 33565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Determination of this compound using high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of Triforine

Triforine is a systemic fungicide belonging to the piperazine class of chemicals, recognized for its protective, curative, and eradicant properties against a variety of fungal diseases in crops.[1][2] This technical guide provides a comprehensive overview of its chemical properties and stability, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound, with the IUPAC name N,N'-{piperazine-1,4-diylbis[(trichloromethyl)methylene]}diformamide, is a white to light brown crystalline solid.[3][4] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H14Cl6N4O2 | [5] |

| Molecular Weight | 434.965 g/mol | [5] |

| Melting Point | ~155 °C (with decomposition) | [1][5][6][7] |

| Boiling Point | 561.5 ± 50.0 °C (Predicted) | [1] |

| Water Solubility | 6-9 mg/L (20 °C) | [1][5][7] |

| Solubility in Organic Solvents | Readily soluble in dimethylformamide (330 g/L), dimethyl sulfoxide, and N-methylpyrrolidone (476 g/L). Soluble in tetrahydrofuran. Slightly soluble in acetone (11 g/L), methanol (10 g/L), cyclohexanone, and dioxane. Practically insoluble in benzene, methylene chloride (1 g/L), petroleum ether, and cyclohexane. | [3][6][7] |

| Vapor Pressure | 8 x 10⁻² Pa (25 °C) | [1] |

| pKa | 10.6 (base) | [1][5][6] |

| Log Kow (Octanol/Water Partition Coefficient) | 2.2 (20 °C) | [3][7] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, pH, and light.

Thermal Stability: this compound is thermally stable up to 180°C.[6] However, when heated to decomposition, it emits toxic fumes containing nitrogen oxides and hydrogen chloride.[6] Formulated products are also noted to be thermally stable when stored and used as directed.[8]

pH and Hydrolytic Stability: this compound's stability is highly dependent on pH.

-

Acidic Conditions: In strongly acidic media, it decomposes into trichloroacetaldehyde and piperazine salts.[1][6]

-

Neutral to Slightly Acidic Conditions: The half-life (DT50) is approximately 3.5 days at pH 5-7 and 25°C.[1][6]

-

Alkaline Conditions: In strongly basic media, this compound decomposes to yield chloroform and piperazine.[1][6]

Photolytic Stability: this compound is unstable in the presence of light. It decomposes in aqueous solutions when exposed to daylight or UV light.[1][6]

Environmental Fate: In soil, this compound is considered non-persistent, with a half-life of approximately 3 weeks.[3][8] Its degradation leads to the formation of non-fungitoxic metabolites, presumably including piperazine.[3]

A logical diagram illustrating the degradation pathways of this compound is provided below.

Caption: Logical flow of this compound degradation under various conditions.

Experimental Protocols for Stability Assessment

The stability of this compound can be evaluated using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method due to its sensitivity and accuracy in separating and quantifying the active ingredient and its degradation products.[9][10]

General Protocol for Accelerated Stability Study (Thermal):

-

Sample Preparation: A commercial formulation of this compound is accurately weighed and placed in a suitable container.

-

Storage Conditions: The samples are stored in a temperature-controlled oven at elevated temperatures, such as 54 ± 2°C, which is a common condition for accelerated stability testing of pesticides.[11]

-

Time Intervals: Samples are withdrawn at specified time intervals (e.g., 0, 14, 28, 42, 56, and 70 days).[11]

-

Extraction: The active ingredient is extracted from the formulation using a suitable organic solvent.

-

Analysis: The concentration of this compound and its potential degradation products in the extracts is determined using a validated HPLC method with a UV or photodiode array (PDA) detector.[9] Gas chromatography-mass spectrometry (GC-MS) can be used for the identification of degradation products.[11]

-

Data Evaluation: The degradation kinetics are determined by plotting the concentration of this compound against time. This data is often fitted to a first-order kinetic model to calculate the degradation rate constant and half-life.[12]

A workflow for a typical stability study is depicted below.

Caption: General experimental workflow for assessing this compound stability.

Mechanism of Action

This compound acts as a sterol 14α-demethylase inhibitor.[6] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the structure and function of the cell membrane, ultimately leading to the death of the fungal pathogen.

The simplified signaling pathway for this mechanism of action is illustrated below.

Caption: Inhibition of ergosterol biosynthesis by this compound.

References

- 1. This compound | 26644-46-2 [chemicalbook.com]

- 2. This compound (Ref: AC 902194) [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. fao.org [fao.org]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C10H14Cl6N4O2 | CID 33565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ars.usda.gov [ars.usda.gov]

- 8. msdsdigital.com [msdsdigital.com]

- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 10. researchgate.net [researchgate.net]

- 11. ejar.journals.ekb.eg [ejar.journals.ekb.eg]

- 12. A study of quinclorac degradation during thermal and forced hydrolysis and soil photolysis [journals.ekb.eg]

An In-depth Technical Guide to Triforine (CAS No. 26644-46-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triforine (CAS No. 26644-46-2) is a systemic piperazine derivative fungicide with protectant, eradicant, and curative properties. It is primarily used to control a variety of fungal diseases, including powdery mildew, rusts, and black spot, on a range of cereals, fruits, and ornamental plants.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the sterol 14α-demethylase enzyme (CYP51), which is crucial for the integrity of fungal cell membranes.[2] This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, toxicological data, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

This compound, with the chemical name N,N'-[piperazine-1,4-diylbis(2,2,2-trichloroethane-1,1-diyl)]diformamide, is an organochlorine compound. It appears as colorless to light brown crystals.[1][2] The compound is stable up to 180°C but decomposes in the presence of strong acids or bases and when exposed to UV light or daylight in aqueous solutions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 26644-46-2 | [1] |

| Molecular Formula | C₁₀H₁₄Cl₆N₄O₂ | [2] |

| Molecular Weight | 435.0 g/mol | [1][2] |

| Appearance | White to light brown crystals | [1] |

| Melting Point | 155°C (with decomposition) | [4] |

| Water Solubility | Approx. 6-30 mg/L at room temp. | [1] |

| Vapor Pressure | 2.0 x 10⁻⁷ mm Hg at 25°C | |

| Soil Half-life | Approx. 3 weeks | [1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its role as a sterol biosynthesis inhibitor (SBI). Specifically, it inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. The altered sterol composition disrupts membrane structure and function, ultimately inhibiting fungal growth and proliferation.

Caption: Fungal ergosterol biosynthesis pathway and the inhibitory action of this compound.

Synthesis Overview

The commercial production of this compound is a multi-step synthetic process. It begins with the creation of two primary intermediates: piperazine derivatives and trichloromethyl-substituted aldehydes. These intermediates are then coupled through formylation reactions, where formamide groups are introduced to link the piperazine ring with the trichloromethyl moieties. The process requires controlled conditions to ensure the correct substitution pattern and minimize byproducts. The crude product is then purified, often via crystallization or solvent extraction, to yield technical-grade this compound.[2]

Toxicological Profile

This compound exhibits low acute oral and dermal toxicity. High doses in subchronic animal studies have shown adverse effects on red blood cells.[1] It is not considered neurotoxic or immunotoxic, and no developmental or reproductive toxicity has been observed at doses below the limit dose.[5]

Table 2: Acute Toxicity Data for this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 16,000 mg/kg | [1] |

| LD₅₀ | Rat | Dermal | > 10,000 mg/kg | [1] |

| LC₅₀ (1-hour) | Rat | Inhalation | > 4.5 mg/L | [1] |

| LD₅₀ | Mouse | Oral | > 6,000 mg/kg | [1] |

| LD₅₀ | Dog | Oral | > 2,000 mg/kg | [1] |

| LD₅₀ | Bobwhite Quail | Oral | > 5,000 mg/kg | [1] |

Efficacy and Application

This compound is effective against a range of fungal pathogens, particularly powdery mildew and black spot on ornamentals like roses.[6] Application rates and timing are critical for effective disease control.

Table 3: Example Application Rates for Efficacy

| Crop | Disease | Application Rate | Reference |

| Outdoor Roses & Ornamentals | Powdery Mildew, Black Spot | 1 L of product per 1,000 L of water | [6] |

| Cherries, Peaches, Plums | Brown Rot (blossom blight) | 750 mL of product per 1,000 L of water | [4] |

| Cranberry (B.C. only) | Cottonball | 3 L of product per hectare | [4] |

| Blueberries (Eastern Canada) | Mummy Berry | 1.7 to 3 L of product per hectare | [4] |

Experimental Protocols

Residue Analysis in Soil by HPLC-MS/MS

This protocol is adapted from established methods for pesticide residue analysis in environmental matrices.[7][8]

Objective: To quantify this compound residues in soil samples.

Materials:

-

Soil sample (air-dried, sieved)

-

This compound analytical standard

-

Methanol (HPLC grade)

-

Citrate buffer (pH 4)

-

Acetonitrile (HPLC grade)

-

Distilled water

-

Solid Phase Extraction (SPE) cartridges (e.g., OASIS® HLB)

-

0.45 µm syringe filters

-

HPLC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Extraction (Solid-Liquid Extraction - SLE):

-

Weigh 1.0 g of the prepared soil sample into a centrifuge tube.

-

Add 20 mL of an extraction solvent mixture of citrate buffer (pH=4) and methanol (1:1, v/v).

-

Shake vigorously for 60 minutes at 750 rpm.

-

Centrifuge the sample to separate the solid and liquid phases.

-

Filter the supernatant and dilute with 200 mL of distilled water.[7]

-

-

Purification and Concentration (Solid Phase Extraction - SPE):

-

Condition an SPE cartridge by passing 6 mL of methanol followed by 6 mL of distilled water.

-

Load the diluted sample extract onto the conditioned cartridge at a flow rate of approximately 3 mL/min.

-

Dry the cartridge under vacuum.

-

Elute the analyte from the cartridge with 10 mL of 0.1% acetic acid in methanol.

-